molecular formula C9H15NO5 B3028059 1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) CAS No. 1523617-84-6

1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)

Cat. No. B3028059
CAS RN: 1523617-84-6
M. Wt: 217.22
InChI Key: XMCQWXRRRJGCDN-UHFFFAOYSA-N
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Description

1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) is a chemical compound with the CAS Number: 1523617-84-6 . It has a molecular weight of 344.41 . The IUPAC name for this compound is 1-oxa-7-azaspiro[3.5]nonane hemioxalate .


Molecular Structure Analysis

The InChI code for 1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) is 1S/2C7H13NO.C2H2O4/c21-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h28H,1-6H2;(H,3,4)(H,5,6) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Leuco Dyes and Chromism

Spiro forms of oxazines, including 1-oxa-7-azaspiro[3.5]nonane oxalate, find applications as leuco dyes . These compounds exhibit chromism , meaning they can reversibly interchange between their colorless and colored forms. Researchers explore their use in color-changing materials, such as thermochromic or photochromic systems .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P280, P301+P312, P302+P352, P305+P351+P338 .

Mechanism of Action

Result of Action

The molecular and cellular effects of 1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)'s action are currently unknown . Understanding these effects will provide valuable insights into the compound’s therapeutic potential and safety profile.

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1) interacts with its target and exerts its effects .

properties

IUPAC Name

1-oxa-7-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H13NO.C2H2O4/c2*1-4-8-5-2-7(1)3-6-9-7;3-1(4)2(5)6/h2*8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCUIWZLZLNKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCO2.C1CNCCC12CCO2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)
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1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)
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1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)
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